molecular formula C12H28O4Si B099459 Tris(tert-butoxy)silanol CAS No. 18166-43-3

Tris(tert-butoxy)silanol

カタログ番号: B099459
CAS番号: 18166-43-3
分子量: 264.43 g/mol
InChIキー: HLDBBQREZCVBMA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tris(tert-butoxy)silanol (TBS), with the molecular formula C₁₂H₂₈O₄Si and a molecular weight of 264.43 g/mol (CAS: 18166-43-3), is a sterically hindered silanol derivative characterized by three tert-butoxy (-O-C(CH₃)₃) groups attached to a central silicon atom . Its bulky substituents confer unique reactivity and stability, making it valuable in diverse applications:

  • Analytical Chemistry: TBS serves as a model substrate in hyperpolarized NMR studies, enabling rapid quantification of silanol intermediates in silicon material synthesis via para-hydrogen-induced polarization (PHIP) .
  • Materials Science: TBS is a precursor in atomic layer deposition (ALD) of silicon dioxide (SiO₂) films. When paired with trimethylaluminum (TMA), it achieves a high growth per cycle (GPC) of ~12 nm/cycle, though GPC decreases with temperature (35 nm/cycle at 120°C vs. 10.5 nm/cycle at 250°C) .
  • Fragmentation Behavior: In mass spectrometry, TBS fragments via O-C bond cleavage (bond energy: 85.5 kcal/mol) rather than Si-O bonds (110 kcal/mol), producing m/z 207, 151, and 95 fragments .

特性

IUPAC Name

hydroxy-tris[(2-methylpropan-2-yl)oxy]silane
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InChI

InChI=1S/C12H28O4Si/c1-10(2,3)14-17(13,15-11(4,5)6)16-12(7,8)9/h13H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDBBQREZCVBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O[Si](O)(OC(C)(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30311474
Record name Tris(tert-butoxy)silanol
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Molecular Weight

264.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18166-43-3
Record name Silicic acid (H4SiO4), tris(1,1-dimethylethyl) ester
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Record name Tris(tert-butoxy)silanol
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Record name Tri-t-butoxysilanol
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生物活性

Tris(tert-butoxy)silanol is a silicon-based compound notable for its diverse applications in chemical synthesis and materials science. Its biological activity is primarily linked to its reactivity as a silanol, which facilitates various biochemical interactions. This article provides an overview of the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C₁₂H₂₈O₄Si
  • CAS Number : 18166-43-3
  • Canonical SMILES : CC(C)(C)OSi(OC(C)(C)C)OC(C)(C)C

This compound contains three tert-butoxy groups attached to a silicon atom, which endows it with unique chemical properties. It can form covalent bonds with various substrates, including alcohols and amines, making it a valuable reagent in organic synthesis.

Reactivity and Binding

This compound exhibits a distinctive capability to activate substrates through covalent bonding. This property allows it to interact with metal alkyl amides, facilitating the formation of metal silicates and silica. The primary biochemical pathways affected by this compound involve the synthesis of these silicates, which can have implications for material science and catalysis .

Hydrosilylation Activity

The compound's derivatives are utilized in hydrosilylation reactions, where they serve as precursors for synthesizing various organosilicon compounds. This is particularly relevant in developing new catalytic materials and organic synthesis methodologies.

Chemical Vapor Deposition (CVD)

This compound is employed in chemical vapor deposition processes to create ultra-thin silicon oxide films. This application is crucial for microelectronics, where thin films are essential for device fabrication.

Atomic Layer Deposition (ALD)

The compound is also used in atomic layer deposition to produce conformal layers of amorphous silicon dioxide and aluminum oxide nanolaminates. These layers are vital for optical filters and protective coatings against oxidation and diffusion .

Synthesis of Novel Materials

In one study, researchers synthesized cobalt(II) complexes using this compound as a ligand. The complexes demonstrated significant thermal stability and unique coordination modes that could be exploited for advanced material applications .

Detection Techniques

Research utilizing hyperpolarized 29^{29}Si Nuclear Magnetic Resonance has shown that this compound can be effectively analyzed for its reactivity and dynamics in synthesizing silicon-based materials. This method provides insights into the compound's interactions at the molecular level, enhancing our understanding of its biological activity .

Summary Table: Biological Activity Overview

Property Details
Molecular FormulaC₁₂H₂₈O₄Si
Primary ApplicationsCVD, ALD, hydrosilylation
Mechanism of ActionCovalent bonding with substrates
Notable Case StudiesCobalt complex synthesis, NMR detection studies
Environmental InfluenceStability affected by temperature and pressure

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Tris(tert-butoxy)silanol and Analogous Silanols
Compound Molecular Formula Substituents Key Applications Fragmentation Pattern (m/z) Stability/Reactivity Notes
This compound C₁₂H₂₈O₄Si tert-Butoxy (-O-C(CH₃)₃) ALD of SiO₂, NMR hyperpolarization 207, 151, 95 High steric hindrance; O-C cleavage
Tris(tert-pentoxy)silanol C₁₅H₃₄O₄Si tert-Pentoxy (-O-C(CH₂CH₃)₃) Not explicitly stated Similar to TBS Longer alkyl chain; reduced volatility
Tris(4-fluorophenyl)silanol C₁₈H₁₃F₃OSi 4-Fluorophenyl Potential electronic materials Not provided Aromatic substituents enhance π-π interactions
Tris(trimethylsilyl)silanol C₉H₂₇O₃Si₃ Trimethylsilyl (-Si(CH₃)₃) Synthesis of oligosilane-1,3-diides Not provided High steric bulk; silanide formation

Performance in Atomic Layer Deposition (ALD)

Table 2: ALD Precursor Comparison
Precursor Co-Reactant Growth Rate (nm/cycle) Activation Energy (kJ/mol) Advantages
This compound TMA 12 (at 120–250°C) 197–74 (temp-dependent) High GPC; conformal SiO₂ films
Bis(diethylamino)silane Ozone (O₃) 0.1–0.3 Not reported Lower carbon contamination; precise control
Di-isopropylaminosilane Ozone (O₃) 0.15 ~80 Low-temperature compatibility
  • Mechanistic Insights : TBS-based ALD exhibits a catalytic mechanism with TMA, enabling rapid SiO₂ growth. However, its deposition rate is lower than tantalum-based precursors in hybrid systems .
  • Thermal Sensitivity: The activation energy for tert-butanol elimination decreases from 197 kJ/mol at 120°C to 74 kJ/mol at 250°C, reflecting temperature-dependent reactivity .

Fragmentation and Stability

  • Bond Cleavage: TBS and tris(tert-pentoxy)silanol undergo O-C bond cleavage due to lower bond energy (85.5 kcal/mol) compared to Si-O (110 kcal/mol). This contrasts with less hindered silanols, where Si-O cleavage may dominate .
  • Steric Effects : The tert-butoxy groups in TBS reduce nucleophilic attack on silicon, enhancing stability in sol-gel processes compared to smaller alkoxysilanes (e.g., tetraethyl orthosilicate) .

Electronic and Surface Passivation

  • Solar Cell Applications: TBS-derived SiO₂ ("oxide 2") outperforms bis(diethylamino)silane-based oxides in passivating InP surfaces, reducing dark current by two orders of magnitude and improving efficiency (~15%) .
  • Comparison with Fluorinated Analogues: Tris(4-fluorophenyl)silanol’s fluorinated aryl groups may enhance dielectric properties but lack ALD applicability data .

準備方法

Step 1: Formation of Tris(tert-butoxy)chlorosilane

The first step entails the reaction of SiCl₄ with tert-butanol under controlled conditions:

SiCl4+3 (CH3)3COH[(CH3)3CO]3SiCl+3 HCl\text{SiCl}4 + 3\ (\text{CH}3)3\text{COH} \rightarrow [(\text{CH}3)3\text{CO}]3\text{SiCl} + 3\ \text{HCl}

Key parameters for this reaction include:

  • Stoichiometry : A molar ratio of 3:1 tert-butanol to SiCl₄ ensures complete substitution of chlorine atoms.

  • Temperature : Reactions are conducted at subambient temperatures (−40°C to 0°C) to minimize side reactions such as polysiloxane formation.

  • Solvent : Nonpolar solvents like hexanes facilitate the exothermic reaction and improve yield by stabilizing intermediates.

The bulky tert-butoxy groups prevent over-substitution, ensuring the formation of tris(tert-butoxy)chlorosilane as the primary product.

Step 2: Hydrolysis to Tris(tert-butoxy)silanol

The chlorosilane intermediate undergoes hydrolysis to yield TBOSL:

[(CH3)3CO]3SiCl+H2O[(CH3)3CO]3SiOH+HCl[(\text{CH}3)3\text{CO}]3\text{SiCl} + \text{H}2\text{O} \rightarrow [(\text{CH}3)3\text{CO}]_3\text{SiOH} + \text{HCl}

Critical considerations for this step include:

  • Water Purity : Deionized water is used to avoid contamination from metal ions that could catalyze condensation.

  • Acid Scavengers : Inorganic bases (e.g., CaCl₂) or pyridine neutralize HCl, preventing silanol condensation into siloxanes.

  • Reaction Time : Hydrolysis is typically complete within 3–6 hours at 0–25°C.

Post-reaction purification involves fractional distillation under reduced pressure (10–50 mbar) to isolate TBOSL as a colorless liquid.

Alternative Synthetic Routes and Modifications

While the two-step method is predominant, variations exist to address specific industrial needs.

Alcoholysis of Silicon Disulfide

A less common route involves alcoholysis of silicon disulfide (SiS₂) with tert-butanol:

3 (CH3)3COH+SiS2[(CH3)3CO]3SiSH+H2S3\ (\text{CH}3)3\text{COH} + \text{SiS}2 \rightarrow [(\text{CH}3)3\text{CO}]3\text{SiSH} + \text{H}_2\text{S}

This method produces tris(tert-butoxy)silanethiol, which can be oxidized to TBOSL. However, the requirement for handling toxic H₂S and additional oxidation steps limits its practicality compared to the chlorosilane route.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to synthesize TBOSL without solvents. Solid-state reactions between SiCl₄ and tert-butanol at reduced temperatures (≤−20°C) minimize HCl release and energy consumption. While still experimental, this method shows promise for green chemistry applications.

Reaction Optimization and Yield Enhancement

Role of Steric Hindrance

The tert-butoxy group’s bulkiness is critical for stabilizing TBOSL against self-condensation. Unlike smaller alkoxy groups (e.g., ethoxy), tert-butoxy ligands create a steric shield around the silicon atom, reducing the likelihood of Si–O–Si bond formation.

Temperature and Pressure Effects

  • Low-Temperature Hydrolysis : Maintaining temperatures below 25°C during hydrolysis suppresses side reactions.

  • Vacuum Distillation : Purification under vacuum (10–50 mbar) ensures TBOSL remains stable, as elevated temperatures (>100°C) can degrade the product.

Catalytic Additives

Inorganic bases like calcium hydride (CaH₂) enhance yields by sequestering HCl, while transition metal catalysts (e.g., FeCl₃) are avoided due to their propensity to induce polymerization.

Industrial-Scale Production and Challenges

Scalability of the Chlorosilane Route

Large-scale TBOSL production faces two primary challenges:

  • HCl Management : Continuous removal of gaseous HCl via scrubbers or absorption towers is necessary to maintain reaction efficiency.

  • Energy Costs : Fractional distillation at industrial scales requires significant energy input, prompting research into membrane-based separation technologies.

Purity Standards

Commercial TBOSL must meet purity thresholds (>99.9%) for applications in semiconductor manufacturing. Impurities such as residual SiCl₄ or siloxanes are monitored via gas chromatography-mass spectrometry (GC/MS).

Comparative Analysis of Silanol Precursors

The table below contrasts TBOSL with structurally similar silanols:

PropertyThis compoundTris(tert-pentoxy)silanolTris(iso-propoxy)silanol
State at RT SolidLiquidLiquid
Vapor Pressure 5–10 Torr (80°C)<2 Torr (96°C)>50 Torr (50°C)
Thermal Stability HighModerateLow
Polymerization Risk LowModerateHigh

Data sourced from patent US20060127578A1 and PMC11091883 .

Q & A

Basic: What are the recommended synthesis and characterization methods for Tris(tert-butoxy)silanol?

Answer:
this compound is typically synthesized via controlled hydrolysis of tert-butoxy-substituted silicon precursors under anhydrous conditions to prevent undesired side reactions . Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 29^29Si NMR to confirm molecular structure and purity. For example, 29^29Si NMR chemical shifts around 38–45 ppm are indicative of silanol groups .
  • Infrared (IR) Spectroscopy : A sharp O-H stretching band near 3719 cm1^{-1} confirms the presence of the silanol group .
  • Mass Spectrometry : To verify molecular weight and fragmentation patterns.

Experimental Considerations : Use moisture-free solvents and inert atmospheres to avoid premature hydrolysis. Handling should involve Schlenk-line techniques or gloveboxes .

Basic: How should researchers assess the thermal stability of this compound under experimental conditions?

Answer:
Thermal stability is critical for applications like precursor decomposition in materials synthesis. Methodological approaches include:

  • Thermogravimetric Analysis (TGA) : Quantify mass loss during heating. For example, decomposition begins above 205°C, with complete degradation observed during calcination at higher temperatures .
  • Differential Scanning Calorimetry (DSC) : Identify endothermic/exothermic transitions linked to decomposition.
  • Post-Thermolysis Analysis : Monitor residual Ga:Si ratios via ICP-MS after calcination to confirm complete precursor incorporation into materials .

Storage Recommendations : Store at 2–8°C in sealed, dry containers to prevent moisture-induced degradation .

Advanced: How does this compound function in atomic layer deposition (ALD) of SiO2_22​ films, and how do temperature variations affect growth kinetics?

Answer:
In ALD, this compound acts as a silicon precursor, reacting with co-catalysts like trimethylaluminum (TMA) to form SiO2_2 films. Key findings include:

  • Temperature-Dependent Growth Rates : Growth rates decrease from 35 nm/cycle at 120°C to 10.5 nm/cycle at 250°C due to reduced precursor adsorption efficiency at higher temperatures .
  • Activation Energy Analysis : The elimination of tert-butanol (a byproduct) has an activation energy of 74–197 kJ/mol, depending on reaction conditions .
  • Characterization Techniques : Ellipsometry for film thickness, XPS for stoichiometry, and AFM for surface morphology.

Experimental Design : Optimize purge times and precursor pulse durations to minimize parasitic CVD-like growth .

Advanced: What mechanisms govern the decomposition of this compound during thermolysis, and how can these be monitored experimentally?

Answer:
Decomposition involves tert-butoxy ligand elimination and silanol condensation. Methodological insights:

  • In-Situ NMR Monitoring : Thermolysis in deuterated solvents (e.g., toluene-d8_8) tracks intermediate species and reaction completion .
  • Calcination Studies : Post-thermolysis calcination at 400–600°C removes organic residues, confirmed by TGA-MS and residual Ga:Si ratio analysis .
  • Mechanistic Pathways : DFT calculations predict silanol dimerization and Si-O-Si network formation, validated by 1^1H solid-state NMR of defect sites in zeolite frameworks .

Advanced: How do steric and electronic effects of tert-butoxy groups influence the reactivity of this compound in catalytic systems?

Answer:
The bulky tert-butoxy ligands impart steric hindrance and modulate acidity:

  • Acidity Measurements : Silanol clusters with tert-butoxy substituents exhibit lower Brønsted acidity compared to smaller alkoxy groups, affecting catalytic activity in epoxidation or acid-catalyzed reactions .
  • NMR Analysis : 1^1H–1^1H dipolar coupling in solid-state NMR distinguishes isolated vs. hydrogen-bonded silanol groups, correlating with catalytic performance .
  • Experimental Design : Compare turnover frequencies (TOF) in model reactions (e.g., olefin epoxidation) using silanol derivatives with varying alkoxy substituents .

Advanced: How can researchers resolve contradictions in reported synthetic yields or purity of this compound derivatives?

Answer:
Discrepancies often arise from hydrolysis sensitivity or incomplete characterization:

  • Anhydrous Synthesis Protocols : Use molecular sieves or scavengers (e.g., MgSO4_4) to control water content during synthesis .
  • Purity Validation : Combine multiple techniques (e.g., HPLC, 19^19F NMR for fluorinated analogs) to detect trace impurities .
  • Data Reproducibility : Standardize reaction conditions (temperature, solvent purity) and report detailed experimental logs for cross-validation .

Advanced: What strategies optimize the use of this compound in designing hybrid organic-inorganic materials?

Answer:

  • Co-Thermolysis with Metal Precursors : E.g., Ga[OSi(OtBu)3_3]3_3·THF forms homogeneous gels, confirmed by Ga:Si EDX mapping .
  • Sol-Gel Processing : Adjust hydrolysis rates using acid/base catalysts to tailor pore structure in silica-based aerogels.
  • Crosslinking Agents : Incorporate bifunctional silanes (e.g., vinyltrimethoxysilane) to enhance mechanical stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(tert-butoxy)silanol
Reactant of Route 2
Tris(tert-butoxy)silanol

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